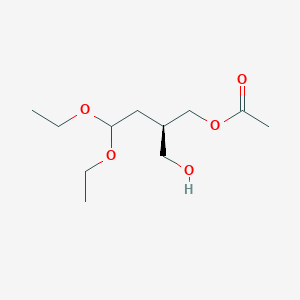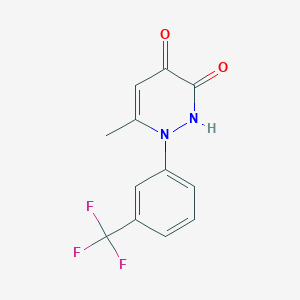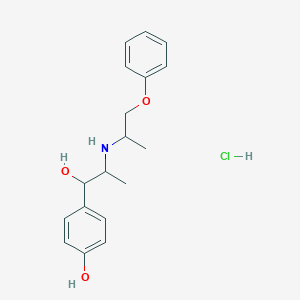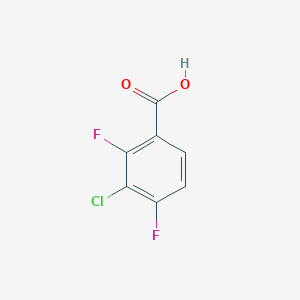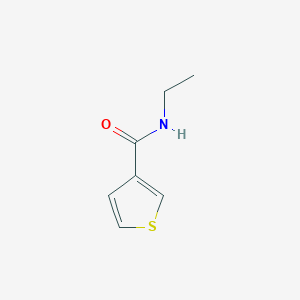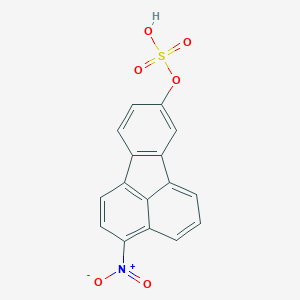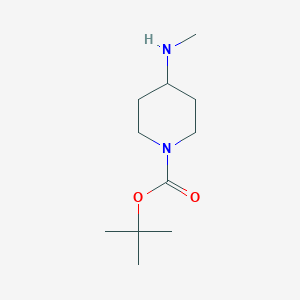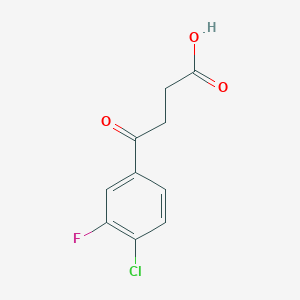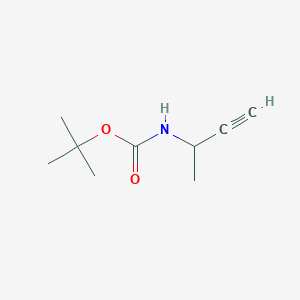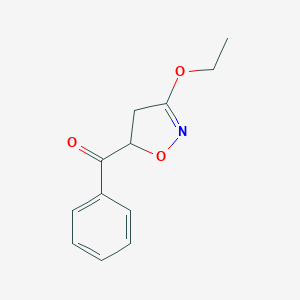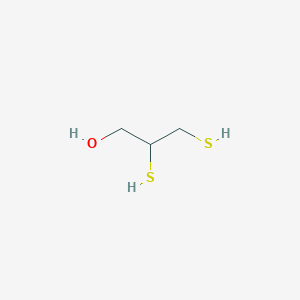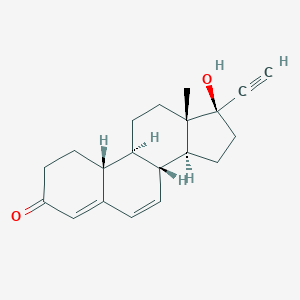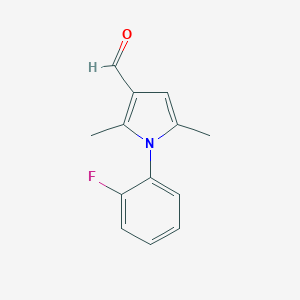
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
The compound "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a fluorinated pyrrole derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds often exhibit significant biological activity and are used in various chemical research and pharmaceutical applications. The presence of the fluorine atom can significantly influence the reactivity and interaction of the molecule with biological targets.
Synthesis Analysis
The synthesis of fluorinated pyrroles, such as the compound , can be achieved through methods described in the literature. For instance, a related compound, 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles, can be prepared from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic alpha,alpha-difluorination using Selectfluor and subsequent aromatization by dehydrofluorination . This methodology may provide insights into the synthesis of "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," suggesting that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated pyrroles is characterized by the presence of a fluorine atom, which can have a significant impact on the molecule's electronic distribution and stability. For example, in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the fluorine atom and the carbonyl group are crucial for binding, indicating that similar interactions may be present in the compound of interest . The molecular structure is often optimized using computational methods such as HF and DFT calculations to predict the vibrational frequencies and molecular geometry .
Chemical Reactions Analysis
Fluorinated pyrroles can participate in various chemical reactions due to their unique electronic properties. The presence of the fluorine atom can enhance the electrophilic character of the carbonyl group, making it a potential site for nucleophilic attack. Additionally, the aromatic ring may undergo electrophilic substitution reactions facilitated by the electron-withdrawing effect of the fluorine atom. The specific reactivity patterns of "1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrroles are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased molecular stability and changes in the compound's boiling and melting points compared to non-fluorinated analogs. The compound's solubility in various solvents and its ability to form crystals for X-ray diffraction studies are also important physical properties that can be analyzed. For instance, related compounds have been shown to crystallize in specific space groups with defined cell parameters, which could be indicative of the crystallization behavior of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and similar fluorinated pyrroles, are key in advancing synthetic chemistry. A notable method involves the electrophilic alpha,alpha-difluorination of the imino bond in related compounds, facilitating new pathways to various 3-fluorinated pyrroles (Surmont et al., 2009). Additionally, the condensation of hexane-2,5-dione with anilines and subsequent Vilsmeier-Haack formylation has been used to synthesize N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, demonstrating the versatility of these compounds in organic synthesis (Vorkapić-Furač et al., 1989).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIXYYZKHFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355978 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
153881-54-0 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



